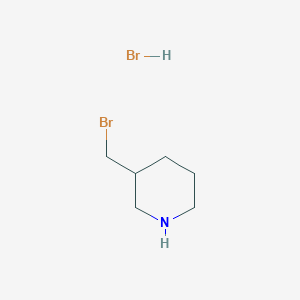

3-(Bromomethyl)piperidine hydrobromide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-(bromomethyl)piperidine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN.BrH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQUYJZHUSUEFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antagonism of Melanin-Concentrating Hormone Receptors

Research indicates that compounds similar to 3-(Bromomethyl)piperidine hydrobromide can act as selective antagonists for melanin-concentrating hormone (MCH) receptors. These receptors are implicated in various disorders, including obesity and anxiety. The modulation of MCH receptor activity has potential therapeutic applications in treating feeding disorders, sexual/reproductive disorders, and sleep disturbances .

2. Synthesis of Targeted Therapeutics

The compound has been utilized in the synthesis of novel piperidine derivatives that exhibit high affinity for histamine receptors. For example, structural modifications of piperidine derivatives have led to the development of ligands that target multiple receptors, including histamine H3 receptors, which are important in neurological conditions .

Synthetic Applications

1. Aza-Michael Reaction

This compound has been successfully employed in aza-Michael reactions with acrylates to form various piperidine derivatives. This reaction allows for the creation of complex molecules with potential biological activity, expanding the toolkit for synthetic organic chemists .

| Reaction Type | Reactants | Products | Yield |

|---|---|---|---|

| Aza-Michael Reaction | 3-(Bromomethyl)piperidine + acrylates | 3-[2-(bromomethyl)piperidin-1-yl]propanoates | Good |

2. Synthesis of Indolizidine Derivatives

In a study focusing on the transformation of methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate, researchers reported its conversion into novel indolizidine structures. This synthetic pathway highlights the versatility of this compound in generating biologically relevant scaffolds .

Case Studies

Case Study 1: MCH Receptor Antagonism

A patent describes the synthesis and application of piperidine derivatives as MCH receptor antagonists. These compounds demonstrated effectiveness in reducing body mass and alleviating symptoms associated with obesity and anxiety disorders. The research supports the potential use of this compound as a precursor for developing therapeutic agents targeting these pathways .

Case Study 2: Histamine Receptor Ligands

In another study, a series of piperidine derivatives were synthesized to evaluate their efficacy as histamine H3 receptor antagonists. The findings indicated that modifications involving bromomethyl groups significantly enhanced binding affinity and selectivity towards the H3 receptor, suggesting a promising avenue for treating cognitive disorders .

Q & A

Q. What are the established synthetic routes for 3-(bromomethyl)piperidine hydrobromide, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of piperidine derivatives. A documented method involves reacting 5-methylnicotinic acid with HBr and PBr₃ under reflux, achieving a 65.9% yield after recrystallization in ethanol/water . Key parameters include:

- Temperature : 80–100°C for optimal bromination.

- Catalysts : Excess HBr minimizes side reactions (e.g., di-substitution).

- Purification : Recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH) improves purity .

| Method | Starting Material | Yield | Key Conditions |

|---|---|---|---|

| HBr/PBr₃ | 5-Methylnicotinic acid | 65.9% | Reflux, ethanol/water recrystallization |

Q. How is this compound characterized to confirm structural integrity?

- NMR Spectroscopy : H NMR (D₂O) shows peaks at δ 3.45 (piperidine CH₂Br), δ 2.85–3.10 (piperidine ring protons), and δ 1.60–1.90 (methylene groups) .

- X-ray Crystallography : SHELX software refines crystal structures, confirming bond angles and stereochemistry .

- Elemental Analysis : Matches calculated values (e.g., C: 27.85%, H: 5.06%, Br: 61.76%) .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Solubility : Highly soluble in polar solvents (water, ethanol, DMSO).

- Storage : Anhydrous conditions (desiccator, 4°C) prevent hydrolysis. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect synthesis outcomes?

Bromination at the 3-position competes with ring-opening or elimination. Strategies to suppress side reactions include:

Q. What stereochemical challenges arise during synthesis, and how are they resolved?

Piperidine’s chair conformation can lead to axial vs. equatorial substitution. Computational modeling (DFT) predicts energy barriers for bromomethyl group orientation. Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers if racemization occurs .

Q. How do discrepancies in reported melting points and spectral data arise across studies?

Variations in purity (e.g., 93% vs. >98%) and hydration states (anhydrous vs. hydrate) explain conflicting data. For example:

- Reported mp : 199–202°C (anhydrous) vs. 125–129°C (hydrated form) .

- Resolution : Always report moisture content and use TGA to verify thermal stability .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?

- Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., enzyme active sites).

- Reactivity Descriptors : Fukui indices (calculated via Gaussian 16) identify electrophilic sites .

Q. How does this compound compare to analogs in structure-activity relationships (SAR)?

- Imidazole Derivatives : 4-(Bromomethyl)-1-methylimidazole hydrobromide shows higher electrophilicity due to aromatic ring conjugation .

- Pyridine Analogs : Reduced steric hindrance in pyridine derivatives enhances reaction rates with thiols .

| Derivative | Key Feature | Reactivity |

|---|---|---|

| Piperidine HB | Flexible ring | Moderate SN2 reactivity |

| Imidazole HB | Aromatic ring | High electrophilicity |

Methodological Considerations

- Contradiction Analysis : Compare yields from HBr/PBr₃ vs. NBS-mediated bromination. Lower yields in the latter (~40%) suggest competing radical pathways .

- In Vivo Limitations : While in vitro studies use ≤10 mM concentrations (), in vivo applications require toxicity profiling (LD₅₀, metabolite analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.